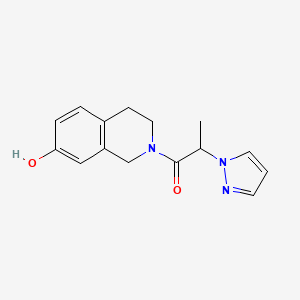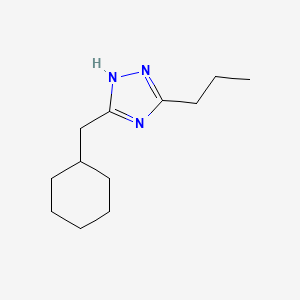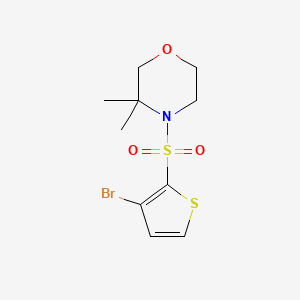
N-(1-pyridin-4-ylethyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-pyridin-4-ylethyl)quinolin-4-amine, also known as PEAQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PEAQ belongs to the class of quinoline derivatives and has been shown to exhibit promising results in various scientific research studies.
作用機序
The mechanism of action of N-(1-pyridin-4-ylethyl)quinolin-4-amine is not yet fully understood. However, it has been suggested that N-(1-pyridin-4-ylethyl)quinolin-4-amine exerts its anti-cancer activity by inducing apoptosis in cancer cells. N-(1-pyridin-4-ylethyl)quinolin-4-amine has been found to activate the caspase-dependent pathway, which leads to the cleavage of various proteins, ultimately resulting in cell death. Additionally, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer development.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the expression of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. Additionally, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and cancer development. Furthermore, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been found to induce apoptosis in cancer cells, leading to cell death.
実験室実験の利点と制限
N-(1-pyridin-4-ylethyl)quinolin-4-amine has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for various scientific research studies. Additionally, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to exhibit promising results in various in vitro and in vivo studies. However, there are also some limitations to using N-(1-pyridin-4-ylethyl)quinolin-4-amine in lab experiments. For instance, the mechanism of action of N-(1-pyridin-4-ylethyl)quinolin-4-amine is not yet fully understood, and further research is required to elucidate its mode of action. Additionally, the toxicity and safety profile of N-(1-pyridin-4-ylethyl)quinolin-4-amine need to be investigated further before it can be used in clinical settings.
将来の方向性
There are several future directions for the research of N-(1-pyridin-4-ylethyl)quinolin-4-amine. Firstly, further studies are required to elucidate the mechanism of action of N-(1-pyridin-4-ylethyl)quinolin-4-amine. Secondly, the safety and toxicity profile of N-(1-pyridin-4-ylethyl)quinolin-4-amine need to be investigated further to determine its potential for clinical applications. Additionally, the anti-cancer and anti-inflammatory properties of N-(1-pyridin-4-ylethyl)quinolin-4-amine need to be further investigated in in vivo models. Furthermore, the potential of N-(1-pyridin-4-ylethyl)quinolin-4-amine as a novel anti-microbial agent needs to be explored further. Lastly, the development of N-(1-pyridin-4-ylethyl)quinolin-4-amine derivatives with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, N-(1-pyridin-4-ylethyl)quinolin-4-amine is a novel compound that exhibits promising anti-cancer, anti-inflammatory, and anti-microbial properties. The synthesis of N-(1-pyridin-4-ylethyl)quinolin-4-amine is simple and efficient, making it suitable for various scientific research studies. However, further research is required to elucidate the mechanism of action of N-(1-pyridin-4-ylethyl)quinolin-4-amine and to investigate its safety and toxicity profile. The potential of N-(1-pyridin-4-ylethyl)quinolin-4-amine as a novel therapeutic agent needs to be explored further, and the development of N-(1-pyridin-4-ylethyl)quinolin-4-amine derivatives could lead to the discovery of new therapeutic agents.
合成法
N-(1-pyridin-4-ylethyl)quinolin-4-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chloroquinoline with 4-pyridylacetonitrile in the presence of sodium hydride and dimethylformamide. The reaction yields N-(1-pyridin-4-ylethyl)quinolin-4-amine as a white solid in high yield with a purity of more than 98%.
科学的研究の応用
N-(1-pyridin-4-ylethyl)quinolin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(1-pyridin-4-ylethyl)quinolin-4-amine has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(1-pyridin-4-ylethyl)quinolin-4-amine has been found to exhibit anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-(1-pyridin-4-ylethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12(13-6-9-17-10-7-13)19-16-8-11-18-15-5-3-2-4-14(15)16/h2-12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSKXLSQKNHLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-4-ylethyl)quinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(3-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587760.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)

![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)
![2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)

![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)
![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)
